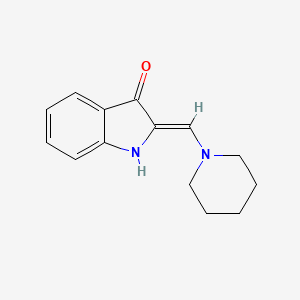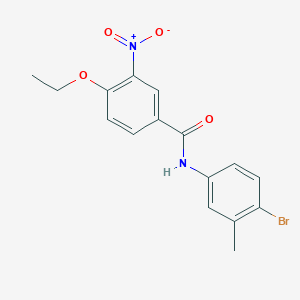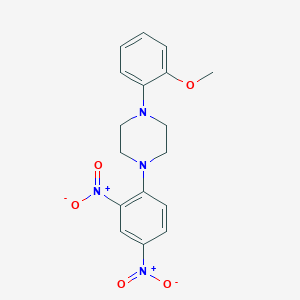![molecular formula C19H26N2O3S B5083051 2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide, also known as AASH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. These inhibitory effects of this compound may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells. In vivo studies have shown that this compound can improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit specific enzymes and proteins. However, this compound also has some limitations, such as its high cost and limited availability. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide. One area of research is the development of this compound as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for this compound may improve its availability and reduce its cost. Overall, the study of this compound has the potential to lead to new insights into the treatment of various diseases and to the development of new tools for biochemical and pharmacological research.
合成方法
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide can be synthesized through a multi-step process that involves the reaction of 1-adamantylamine with p-toluenesulfonyl chloride to form 2-(1-adamantyl)-N-p-toluenesulfonyl acetamide. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce this compound. The synthesis of this compound has been optimized to yield high purity and quantity of the compound.
科学研究应用
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme inhibition. In pharmacology, this compound has been studied for its potential as a drug delivery system and as a diagnostic tool for imaging studies.
属性
IUPAC Name |
2-(1-adamantyl)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-13-2-4-17(5-3-13)25(23,24)21-20-18(22)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16,21H,6-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIJETUNPOUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B5082995.png)

![2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol](/img/structure/B5083006.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5083008.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)


methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5083038.png)
![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)
